5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structure and properties It belongs to the class of indenone derivatives, which are characterized by a fused ring system containing both benzene and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dimethoxyindan-1-one and phenylmagnesium bromide.
Grignard Reaction: The phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether. This Grignard reagent is then added to 5,6-dimethoxyindan-1-one under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., argon) to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and ensure high yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or amines in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1-indanone: A closely related compound with similar structural features but different functional groups.
2,3-Dihydro-1H-inden-1-one: Another indenone derivative with distinct chemical properties.
Donepezil: A pharmaceutical compound used for the treatment of Alzheimer’s disease, structurally related to indenone derivatives.
Uniqueness
5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups, which confer distinct chemical and biological properties compared to other indenone derivatives.
Properties
CAS No. |
85524-69-2 |
---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5,6-dimethoxy-2-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-12-8-13(11-6-4-3-5-7-11)17(18)14(12)10-16(15)20-2/h3-7,9-10,13H,8H2,1-2H3 |
InChI Key |
GMBBKSBARMHNKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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